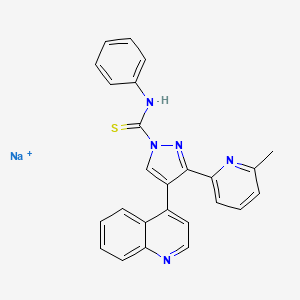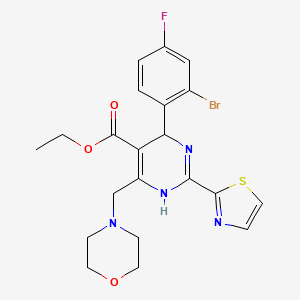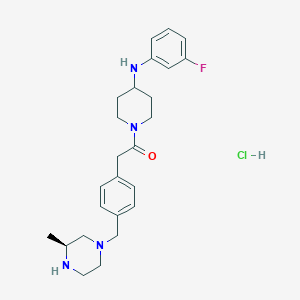
hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA is a synthetic peptide compound. Peptides like this are often studied for their potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The compound’s structure includes a sequence of amino acids modified with hydrocinnamoyl and trifluoroacetic acid (TFA) groups, which can influence its stability and activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling: Each amino acid is coupled to the chain using reagents like HBTU or DIC.
Deprotection: Temporary protecting groups (e.g., Fmoc) are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may require optimization of reaction conditions to improve yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cross-linked peptides, while reduction can yield linear peptides with free thiol groups.
Wissenschaftliche Forschungsanwendungen
Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1)
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of new materials or as a biochemical tool.
Wirkmechanismus
The mechanism of action of hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA depends on its specific biological activity. Generally, peptides can interact with cellular membranes, enzymes, or receptors, leading to various effects such as:
Membrane Disruption: Antimicrobial peptides can disrupt bacterial cell membranes.
Enzyme Inhibition: Peptides can inhibit enzymes by binding to their active sites.
Receptor Binding: Peptides can act as agonists or antagonists of specific receptors.
Vergleich Mit ähnlichen Verbindungen
Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(1).TFA can be compared with other synthetic peptides like:
Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(2).TFA: Similar structure but with a different sequence or modification.
Hydrocinnamoyl-DL-Orn(1)-Pro-D-Cha-DL-Trp-Arg-(3).TFA: Another variant with potential differences in activity or stability.
These comparisons highlight the uniqueness of this compound in terms of its specific sequence and modifications, which can influence its biological properties and applications.
Eigenschaften
IUPAC Name |
N-[(9S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H62N10O6.C2HF3O2/c46-45(47)49-24-9-18-34-40(57)48-23-10-19-35(51-39(56)22-21-29-12-3-1-4-13-29)44(61)55-25-11-20-38(55)43(60)54-36(26-30-14-5-2-6-15-30)41(58)53-37(42(59)52-34)27-31-28-50-33-17-8-7-16-32(31)33;3-2(4,5)1(6)7/h1,3-4,7-8,12-13,16-17,28,30,34-38,50H,2,5-6,9-11,14-15,18-27H2,(H,48,57)(H,51,56)(H,52,59)(H,53,58)(H,54,60)(H4,46,47,49);(H,6,7)/t34-,35?,36+,37?,38-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQOMEWKZCTQMA-IBXZMWQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2C(=O)NC(C(=O)NC(C(=O)NCCCC(C(=O)N3CCCC3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H]2C(=O)NC(C(=O)N[C@H](C(=O)NCCCC(C(=O)N3CCC[C@H]3C(=O)N2)NC(=O)CCC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H63F3N10O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8069089.png)

![1-[2-(Hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione](/img/structure/B8069097.png)
![tetrasodium;(3Z)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8069104.png)

![methyl (2E)-2-[(8R,9S,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate](/img/structure/B8069117.png)
![7-[[amino(azaniumyl)methylidene]amino]heptylazanium;sulfate](/img/structure/B8069119.png)



![3-chloro-N-[(3-chloro-5-fluoroanilino)-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino]methylidene]benzamide](/img/structure/B8069143.png)

![2-benzyl-6,8-diphenyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B8069178.png)

